molecular formula C6H2N2S B168414 2,3-Thiophenedicarbonitrile CAS No. 18853-42-4

2,3-Thiophenedicarbonitrile

Cat. No. B168414
CAS RN: 18853-42-4
M. Wt: 134.16 g/mol
InChI Key: FDLABKBUOMBKLS-UHFFFAOYSA-N
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Description

2,3-Thiophenedicarbonitrile is a chemical compound with the molecular formula C6H2N2S . It has an average mass of 134.158 Da and a monoisotopic mass of 133.993866 Da . It is also known by its CAS Number: 18853-42-4 .


Molecular Structure Analysis

The molecular structure of 2,3-Thiophenedicarbonitrile consists of a thiophene ring with two cyano groups attached at the 2nd and 3rd positions . The InChI key for this compound is FDLABKBUOMBKLS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,3-Thiophenedicarbonitrile has a molecular weight of 134.16 . It is a powder at room temperature . The melting point is between 122-124°C .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This application is particularly important in industries where metal components are exposed to harsh environments.

Material Science

In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors have applications in various electronic devices.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilize an organic semiconductor in their channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Solar Cells

Thiophene derivatives have been reported to be useful in the fabrication of all-polymer solar cells . As the number of copolymerized heteroaromatic rings in the polymers increases, the power conversion efficiencies (PCEs) of the resulting all-polymer solar cells decreases .

Synthesis of Thiophene Derivatives

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods are significant for the production of thiophene derivatives.

Safety And Hazards

The safety data sheet for 2,3-Thiophenedicarbonitrile indicates that it is a combustible liquid and harmful if swallowed . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and avoiding eating, drinking, or smoking when using this product .

properties

IUPAC Name

thiophene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N2S/c7-3-5-1-2-9-6(5)4-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLABKBUOMBKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172215
Record name 2,3-Thiophenedicarbonitrile
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Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Thiophenedicarbonitrile

CAS RN

18853-42-4
Record name 2,3-Thiophenedicarbonitrile
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Record name 2,3-Thiophenedicarbonitrile
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Record name 2,3-Thiophenedicarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-THIOPHENEDICARBONITRILE
Source FDA Global Substance Registration System (GSRS)
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Q & A

Q1: What are the potential applications of 2,3-dicyanothiophene in materials science?

A: 2,3-Dicyanothiophene is a versatile building block for synthesizing novel macrocycles with interesting optoelectronic properties. For example, it can be used to create five-membered-heterocycle-fused subphthalocyanine analogues [] and core-expanded naphthalene diimide (NDI) derivatives []. These compounds show promise in applications like organic thin film transistors (OTFTs) due to their air-stable n-channel semiconductor behavior [].

Q2: How does the structure of 2,3-dicyanothiophene influence its reactivity and the properties of the resulting materials?

A: The two cyano groups on the thiophene ring make 2,3-dicyanothiophene a valuable precursor for cyclization reactions. For instance, it readily undergoes cyclotrimerization to form tri(benzo[b]thiopheno)subporphyrazines, a new class of subphthalocyanine analogues []. These reactions can be tuned to yield regioisomers with different symmetries, offering control over the final material's properties []. Additionally, incorporating 2,3-dicyanothiophene into larger conjugated systems, like in the case of NDI derivatives, can significantly enhance electron delocalization and impact their performance in OTFT devices [].

Q3: Are there any studies investigating the chirality of compounds derived from 2,3-dicyanothiophene?

A: Yes, research has demonstrated the possibility of synthesizing chiral subphthalocyanine analogues from 2,3-dicyanothiophene []. Specifically, the tri(benzo[b]thiopheno)subporphyrazine regioisomers derived from 2,3-dicyanothiophene can be separated into their respective enantiomers using chiral HPLC techniques []. This opens up exciting possibilities for exploring the chiroptical properties of these novel materials and their potential applications in areas like asymmetric catalysis and chiral sensing.

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